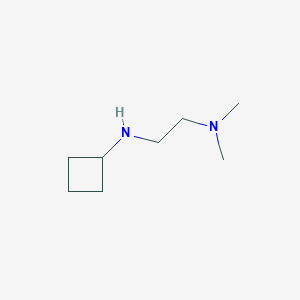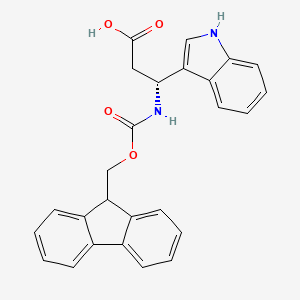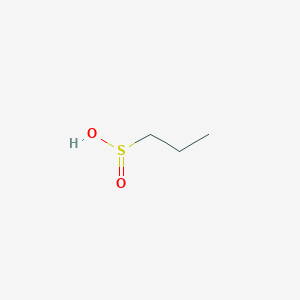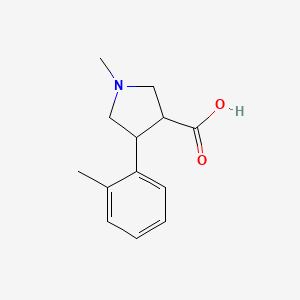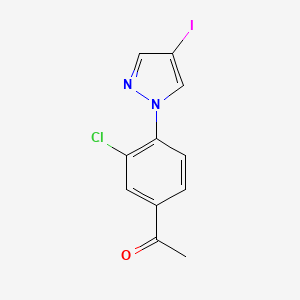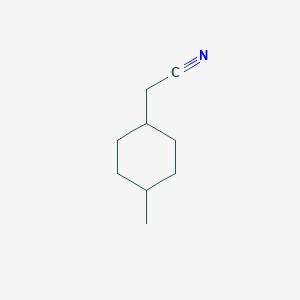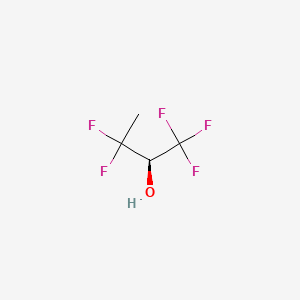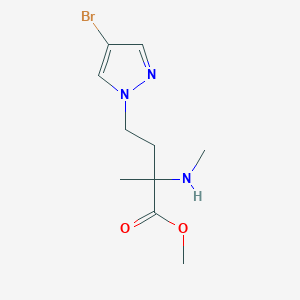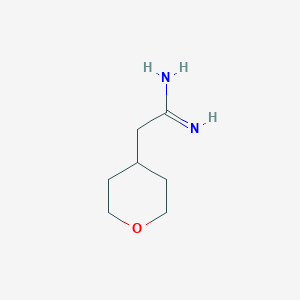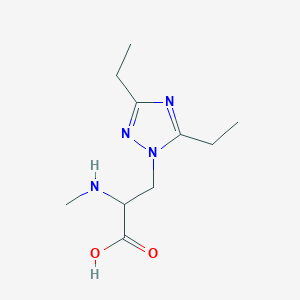
3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids.
Substitution Reactions: Introduction of the diethyl groups at the 3 and 5 positions of the triazole ring can be achieved through alkylation reactions.
Amino Acid Derivative Formation: The propanoic acid moiety with a methylamino group can be introduced through amination and carboxylation reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of reaction temperature and pressure to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring and amino acid moiety can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidized Derivatives: Formation of oxides or hydroxylated compounds.
Reduced Derivatives: Formation of amines or other reduced forms.
Substituted Derivatives: Introduction of various functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Antimicrobial Activity: Exhibits antimicrobial properties against certain pathogens.
Medicine
Drug Development: Investigated for potential therapeutic applications.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
Agriculture: Used in the development of agrochemicals.
Materials Science: Component in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid
- 3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid
Uniqueness
- Structural Features : Unique substitution pattern on the triazole ring.
- Biological Activity : Distinct biological activities compared to similar compounds.
Propriétés
Formule moléculaire |
C10H18N4O2 |
|---|---|
Poids moléculaire |
226.28 g/mol |
Nom IUPAC |
3-(3,5-diethyl-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C10H18N4O2/c1-4-8-12-9(5-2)14(13-8)6-7(11-3)10(15)16/h7,11H,4-6H2,1-3H3,(H,15,16) |
Clé InChI |
UZZUWTQAZKKBAM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C(=N1)CC)CC(C(=O)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Methylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B13617135.png)

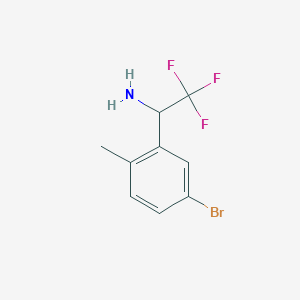
![rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride](/img/structure/B13617150.png)
![2-{[1,1'-Biphenyl]-3-yl}benzoic acid](/img/structure/B13617160.png)
